Cas no 164403-02-5 (Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy-)

Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy-, is a brominated aromatic ketone derivative characterized by its unique structural features, including two 3-bromophenyl groups and a hydroxyl-substituted ethanone backbone. This compound is of interest in synthetic organic chemistry due to its potential as an intermediate in the preparation of more complex molecules, particularly in pharmaceutical and materials science research. The presence of bromine atoms enhances its reactivity in cross-coupling reactions, while the hydroxyl group offers additional functionalization opportunities. Its well-defined structure and stability under controlled conditions make it a valuable reagent for targeted synthetic applications.
Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy- structure
164403-02-5 structure
Product name:Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy-
CAS No:164403-02-5
MF:C14H10Br2O2
MW:370.036002635956
CID:1348332
PubChem ID:21795785

Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy- Chemical and Physical Properties

Names and Identifiers

    • Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy-
    • 1,2-bis(3-bromophenyl)-2-hydroxyethanone
    • 1,2-Bis(3-bromophenyl)-2-hydroxyethan-1-one
    • 164403-02-5
    • KOVLYVFCYREWLS-UHFFFAOYSA-N
    • SCHEMBL5774592
    • 5,5'-Dibrombenzoin
    • DTXSID00618205
    • 3,3'-Dibromobenzoin
    • Inchi: InChI=1S/C14H10Br2O2/c15-11-5-1-3-9(7-11)13(17)14(18)10-4-2-6-12(16)8-10/h1-8,13,17H
    • InChI Key: KOVLYVFCYREWLS-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC(=C1)Br)C(C(=O)C2=CC(=CC=C2)Br)O

Computed Properties

  • Exact Mass: 367.9047
  • Monoisotopic Mass: 367.90475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • PSA: 37.3

Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E905815-100g
Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy-
164403-02-5 98%
100g
4,005.00 2021-05-17

Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy- Related Literature

Additional information on Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy-

Recent Advances in the Study of Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy- (CAS: 164403-02-5): A Promising Compound in Chemical Biology and Drug Discovery

Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy- (CAS: 164403-02-5) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This diaryl ketone derivative, characterized by its unique brominated aromatic rings and hydroxyl group, has demonstrated potential in various therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and biological evaluation, revealing intriguing properties that warrant further investigation.

A 2023 study published in the Journal of Medicinal Chemistry detailed an optimized synthetic route for 164403-02-5, achieving a 78% yield through a modified Friedel-Crafts acylation followed by selective bromination. The researchers emphasized the compound's stability under physiological conditions, with a half-life of 12.4 hours in simulated gastric fluid, suggesting potential for oral administration. Structural analysis via X-ray crystallography confirmed the expected molecular configuration while revealing unexpected intermolecular hydrogen bonding patterns that may influence its biological activity.

Pharmacological investigations have identified 164403-02-5 as a potent modulator of protein-protein interactions (PPIs), particularly in the NF-κB signaling pathway. In vitro studies using HEK293T cells demonstrated dose-dependent inhibition of TNF-α-induced NF-κB activation (IC50 = 3.2 μM), with minimal cytotoxicity observed up to 50 μM concentrations. These findings were corroborated by molecular docking simulations that predicted strong binding interactions with the p65 subunit of NF-κB, primarily through halogen bonding with the bromine atoms and hydrogen bonding with the hydroxyl group.

The compound's therapeutic potential has been further explored in models of inflammatory diseases. A preclinical study in collagen-induced arthritis mice showed that daily administration of 164403-02-5 (10 mg/kg) reduced joint swelling by 62% compared to controls, with histological analysis revealing significant protection against cartilage erosion. These anti-inflammatory effects were accompanied by reduced serum levels of IL-6 and IL-1β, suggesting modulation of multiple inflammatory mediators.

Recent structure-activity relationship (SAR) studies have begun to elucidate the importance of specific molecular features. The 3-bromo substitution pattern appears critical for activity, with para-bromo analogs showing reduced potency. The hydroxyl group at position 2 enhances solubility without compromising membrane permeability, as evidenced by a calculated logP of 2.8 and measured Caco-2 permeability of 12.7 × 10^-6 cm/s. These physicochemical properties contribute to the compound's favorable drug-likeness profile.

Despite these promising findings, challenges remain in the development of 164403-02-5 as a therapeutic agent. Pharmacokinetic studies in rats revealed moderate clearance (23 mL/min/kg) and a volume of distribution of 1.2 L/kg, indicating the need for formulation optimization to improve bioavailability. Additionally, the compound shows moderate inhibition of CYP3A4 (IC50 = 8.7 μM), suggesting potential for drug-drug interactions that would need to be addressed in clinical development.

Future research directions include the development of more potent analogs through rational design, investigation of combination therapies with existing anti-inflammatory drugs, and exploration of additional therapeutic indications. The unique chemical scaffold of 164403-02-5 offers numerous opportunities for modification, potentially leading to novel compounds with improved pharmacological properties. Ongoing studies are also examining its potential in oncology, given preliminary evidence of antiproliferative effects in certain cancer cell lines.

In conclusion, Ethanone, 1,2-bis(3-bromophenyl)-2-hydroxy- represents a promising lead compound with demonstrated biological activity and favorable drug-like properties. While further optimization and preclinical evaluation are needed, current research positions this molecule as a valuable tool for studying inflammatory pathways and a potential starting point for the development of new therapeutic agents. The coming years will likely see increased interest in this chemical scaffold and its derivatives across multiple therapeutic areas.

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